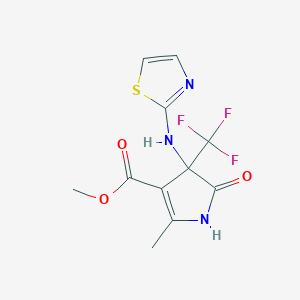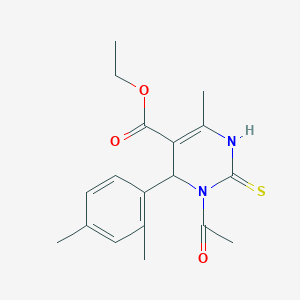
methyl 2-methyl-5-oxo-4-(1,3-thiazol-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 2-methyl-5-oxo-4-(1,3-thiazol-2-ylamino)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound characterized by its thiazole and pyrrole rings, along with trifluoromethyl and carboxylate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the pyrrole and trifluoromethyl groups. Common synthetic routes may include:
Condensation Reactions: Formation of the thiazole ring through condensation of appropriate precursors.
Amination Reactions: Introduction of the amino group from 1,3-thiazol-2-ylamine.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
Oxidation and Carboxylation: Final steps to introduce the oxo and carboxylate groups.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using catalysts, and implementing purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazole or pyrrole rings to their oxidized forms.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution Reactions: Replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid, under acidic or neutral conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride, typically in anhydrous ether.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the thiazole and pyrrole rings.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Thiazole Derivatives: Other compounds containing the thiazole ring, such as thiazole-2-carboxylic acid.
Pyrrole Derivatives: Compounds with pyrrole rings, like pyrrole-2-carboxylic acid.
Trifluoromethyl Compounds: Other trifluoromethyl-containing compounds, such as trifluoromethylbenzene.
Uniqueness: This compound is unique due to the combination of thiazole, pyrrole, and trifluoromethyl groups, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
methyl 2-methyl-5-oxo-4-(1,3-thiazol-2-ylamino)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O3S/c1-5-6(7(18)20-2)10(8(19)16-5,11(12,13)14)17-9-15-3-4-21-9/h3-4H,1-2H3,(H,15,17)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUPFZQSBUKPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=O)N1)(C(F)(F)F)NC2=NC=CS2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4165966.png)

![9-chloro-6-methyl-4-[4-(thietan-3-yloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4165992.png)
![6-amino-3,4',4',6',8'-pentamethyl-2'-oxo-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4166000.png)

![2-[2-chloro-4-(1-phenylethylsulfamoyl)phenoxy]-N-prop-2-enylacetamide](/img/structure/B4166020.png)
![N-benzyl-2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzamide](/img/structure/B4166024.png)
![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4166025.png)
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B4166029.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4166043.png)
![2-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4166053.png)
![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4166060.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4166067.png)
![N-{2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4166070.png)
